N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)--yl]acetamide (CAS RN: 1260928-89-9) is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- Thieno[3,2-d]pyrimidinone core: A bicyclic system with a sulfur atom in the thiophene ring and two ketone groups at positions 2 and 4 of the pyrimidinone moiety.
- Substituents: A 3-(2-methylpropyl) (isobutyl) group attached to the pyrimidinone nitrogen, enhancing hydrophobicity. A 2-[thienopyrimidinone-yl]acetamide linkage to a 5-chloro-2,4-dimethoxyphenyl group, introducing electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-11(2)9-24-19(26)18-14(5-6-30-18)23(20(24)27)10-17(25)22-13-7-12(21)15(28-3)8-16(13)29-4/h5-8,11H,9-10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCGSONMSOHRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound has a complex structure characterized by several functional groups that may contribute to its biological activity. The molecular formula is . The synthesis typically involves multi-step reactions including acylation and cyclization processes that incorporate various substituents to enhance biological efficacy.
Table 1: Chemical Structure Details
| Property | Value |
|---|---|
| Molecular Formula | C26H27ClN2O4S |
| Molecular Weight | 482.02 g/mol |
| IUPAC Name | This compound |
| Synonyms | None available |
Antioxidant Properties
Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activity. For instance, derivatives containing similar moieties have shown high DPPH radical scavenging ability (up to 88.6% in some cases) . This suggests a potential for protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary studies have indicated that compounds in this class may possess antimicrobial properties. For example, derivatives with similar thieno[3,2-d]pyrimidine structures have demonstrated effectiveness against various bacterial strains . Further research is needed to elucidate the specific mechanisms of action and efficacy against different pathogens.
Anticancer Potential
Some studies suggest that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structural features may interact with cellular pathways involved in tumor growth. In vitro studies have shown promising results in reducing cell viability in cancer cell lines .
Case Studies and Research Findings
- Case Study on Antioxidant Activity : A study evaluated the antioxidant activity of a series of thieno[3,2-d]pyrimidine derivatives using the DPPH assay. The results indicated that modifications at the 5-position of the phenyl ring significantly enhanced radical scavenging activity .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives inhibited bacterial growth effectively at low concentrations .
- Anticancer Activity : Research focusing on the anticancer effects of thieno[3,2-d]pyrimidine derivatives demonstrated a dose-dependent decrease in cell proliferation in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Scientific Research Applications
Anticancer Potential
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various human cancer cell lines. The compound's mechanism likely involves the inhibition of specific pathways crucial for cancer cell proliferation and survival.
- Case Study : A study conducted by the National Cancer Institute (NCI) assessed the compound's cytotoxic effects across a panel of cancer cell lines. The results demonstrated significant growth inhibition, suggesting its potential as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Properties
Molecular docking studies suggest that N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.
- Research Findings : The anti-inflammatory potency was evaluated using computational methods that indicated strong binding affinity to the target enzyme. This suggests that further optimization could yield a potent anti-inflammatory agent .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway includes:
- Formation of the thienopyrimidine core.
- Functionalization at various positions to introduce the acetamide and chloro groups.
The compound's mechanism of action is believed to involve modulation of signaling pathways associated with cell survival and apoptosis in cancer cells and inflammatory responses.
Potential Therapeutic Applications
Given its biological activities, this compound shows potential for development in:
- Cancer Therapy : As a candidate for targeted therapies against specific types of cancers.
- Anti-inflammatory Treatments : As a novel agent for conditions characterized by excessive inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives bearing thieno/pyrimidinone cores or analogous pharmacophores.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Core Structure Impact: Thieno[3,2-d]pyrimidinones (Target and ) exhibit fused heterocyclic systems, enhancing planarity and π-π stacking vs. non-fused pyrimidinones (e.g., ). Thieno[2,3-d]pyrimidinone () isomers may alter binding pocket interactions due to sulfur positioning.
Substituent Effects :
- Aryl Groups : The Target’s 5-Cl-2,4-(OCH₃)phenyl group balances lipophilicity (Cl) and solubility (OCH₃), whereas dichlorophenyl () or naphthyl () groups increase hydrophobicity.
- Alkyl Chains : Isobutyl (Target and ) contributes to hydrophobic interactions, while allyl () may introduce metabolic instability.
Biological Implications :
- Halogenation (Cl, F, I) in analogs () correlates with improved target affinity and stability.
- Thioether linkages () may influence redox properties or disulfide bonding in biological systems.
Synthetic Approaches :
- Acetamide coupling to heterocyclic cores (e.g., ) typically involves nucleophilic substitution or condensation under basic conditions, suggesting analogous routes for the Target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
